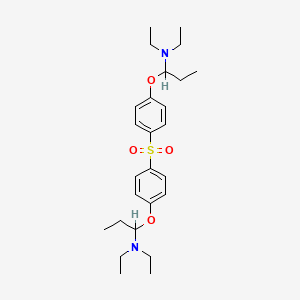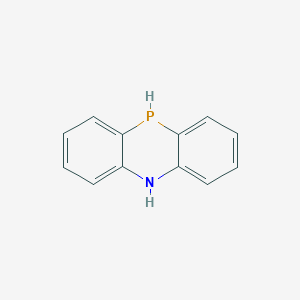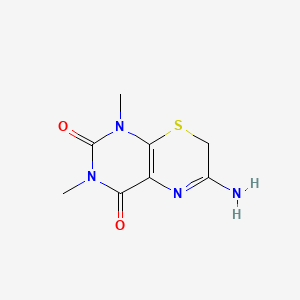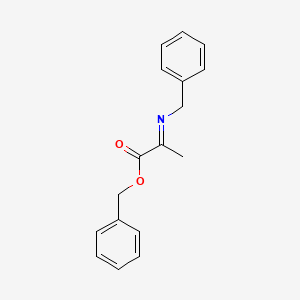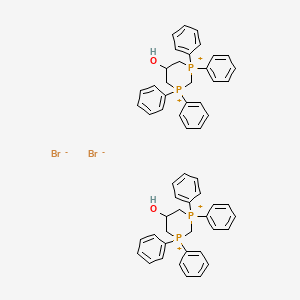
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is a complex organophosphorus compound. It is characterized by the presence of two phosphorus atoms, each bonded to two phenyl groups, and a hydroxyl group. The compound is typically encountered as a dibromide salt, which enhances its stability and solubility in various solvents.
Métodos De Preparación
The synthesis of 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide involves multiple steps. One common method includes the reductive coupling of chlorodiphenylphosphine using sodium as a reducing agent. The reaction proceeds as follows:
[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow \text{Ph}_2\text{P-PPh}_2 + 2 \text{NaCl} ]
The resulting tetraphenyldiphosphine can then be further reacted with appropriate reagents to introduce the hydroxyl group and form the final dibromide salt .
Análisis De Reacciones Químicas
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of flame retardants and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism by which 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Comparación Con Compuestos Similares
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is unique due to its specific structural features and reactivity. Similar compounds include:
Tetraphenyldiphosphine: Lacks the hydroxyl group and is less reactive.
1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane: Contains silicon atoms instead of phosphorus and has different chemical properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Propiedades
Número CAS |
66479-01-4 |
|---|---|
Fórmula molecular |
C56H56Br2O2P4+2 |
Peso molecular |
1044.7 g/mol |
Nombre IUPAC |
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide |
InChI |
InChI=1S/2C28H28OP2.2BrH/c2*29-24-21-30(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31(22-24,27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h2*1-20,24,29H,21-23H2;2*1H/q2*+2;;/p-2 |
Clave InChI |
ASZZTNKMBNJBOG-UHFFFAOYSA-L |
SMILES canónico |
C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
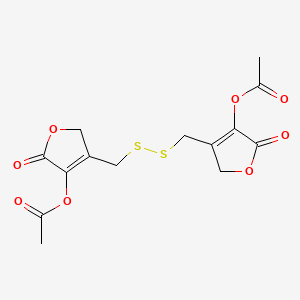
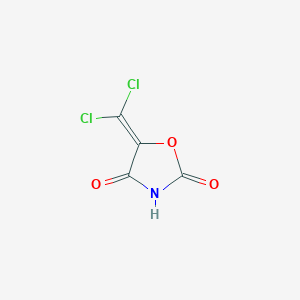

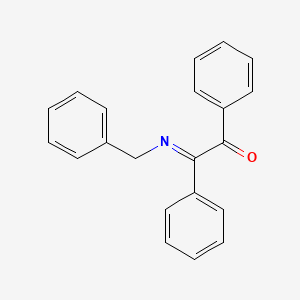
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
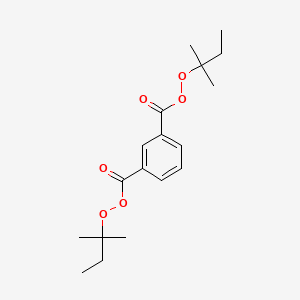
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
